molecular formula C13H8Cl4O2S B1619268 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl CAS No. 116807-53-5

3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

Cat. No.: B1619268
CAS No.: 116807-53-5
M. Wt: 370.1 g/mol
InChI Key: OASFWKBBFHJGDH-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is known for its persistent nature and potential toxicological effects. This compound is part of a larger group of chemicals that have been widely studied due to their environmental persistence and bioaccumulative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the sulfonation of 2,3’,4’,5-tetrachlorobiphenyl. The process generally includes the following steps:

    Chlorination: The initial biphenyl compound undergoes chlorination to introduce chlorine atoms at the desired positions.

    Sulfonation: The chlorinated biphenyl is then treated with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.

    Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Scientific Research Applications

3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:

    Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.

    Toxicology: Used in research to understand its toxic effects on living organisms.

    Analytical Chemistry: Employed as a reference standard in the analysis of PCBs and related compounds.

    Bioremediation: Investigated for its potential to be degraded by certain plants and microorganisms.

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular components. It is metabolized by cytochrome P-450 enzymes to form hydroxylated metabolites and epoxides. These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl derivatives. The compound’s toxicity is attributed to its ability to disrupt cellular processes and induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with similar environmental persistence.

    2,3,6-Trichlorobiphenyl: A less chlorinated biphenyl with different toxicological properties.

    4,4’-Dichlorobiphenyl: A simpler biphenyl compound with fewer chlorine atoms.

Uniqueness

3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature influences its chemical reactivity, environmental behavior, and biological effects, distinguishing it from other PCB derivatives.

Properties

IUPAC Name

2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASFWKBBFHJGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151531
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116807-53-5
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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